2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-{(E)-[2-(trifluoromethyl)phenyl]methylidene}acetohydrazide
Description
The compound 2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-{(E)-[2-(trifluoromethyl)phenyl]methylidene}acetohydrazide is a 1,2,4-triazole derivative with a complex structure featuring a sulfanyl linker and a hydrazide moiety. Its core structure consists of a triazole ring substituted with a 4-methylphenyl group at position 5 and a phenyl group at position 4. The sulfanyl group at position 3 connects to an acetohydrazide side chain, which is further functionalized with an (E)-configured 2-(trifluoromethyl)phenyl methylidene group. This trifluoromethyl substituent enhances lipophilicity and metabolic stability compared to non-fluorinated analogs, making it a candidate for pharmaceutical exploration .
Synthesis of such triazole derivatives typically involves condensation reactions between triazole-thiols and α-halogenated ketones or hydrazides under basic conditions (e.g., sodium ethoxide in ethanol), followed by recrystallization . The structural complexity of this compound necessitates advanced analytical techniques, such as NMR and LC-MS, for characterization .
Properties
Molecular Formula |
C25H20F3N5OS |
|---|---|
Molecular Weight |
495.5 g/mol |
IUPAC Name |
2-[[5-(4-methylphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-[2-(trifluoromethyl)phenyl]methylideneamino]acetamide |
InChI |
InChI=1S/C25H20F3N5OS/c1-17-11-13-18(14-12-17)23-31-32-24(33(23)20-8-3-2-4-9-20)35-16-22(34)30-29-15-19-7-5-6-10-21(19)25(26,27)28/h2-15H,16H2,1H3,(H,30,34)/b29-15+ |
InChI Key |
DRELIZPREIPCCI-WKULSOCRSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)N/N=C/C4=CC=CC=C4C(F)(F)F |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)NN=CC4=CC=CC=C4C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Cyclization of Thiosemicarbazides
Thiosemicarbazides serve as precursors for triazole formation. A representative method involves refluxing 4-methylphenyl isothiocyanate and phenyl hydrazine in ethanol under acidic conditions (e.g., HCl) to yield 1-(4-methylphenyl)-4-phenylthiosemicarbazide . Subsequent cyclization is achieved by heating the intermediate with aqueous NaOH at 80–100°C for 4–6 hours, forming 4-phenyl-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol (Table 1).
Table 1: Reaction Conditions for Triazole Cyclization
| Precursor | Base | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| 1-(4-Methylphenyl)-4-phenylthiosemicarbazide | NaOH (10%) | 90 | 5 | 78 |
Oxidative Cyclization
Alternative routes employ oxidizing agents such as iodine or hydrogen peroxide. For instance, 1-(4-methylphenyl)-4-phenylthiosemicarbazide treated with iodine in DMSO at 60°C undergoes dehydrogenation to form the triazole ring. This method offers faster reaction times (2–3 hours) but lower yields (65–70%) compared to alkaline cyclization.
| Ester (mmol) | Hydrazine Hydrate (equiv) | Solvent | Time (h) | Yield (%) |
|---|---|---|---|---|
| 10 | 3 | Ethanol | 6 | 92 |
Schiff Base Formation with 2-(Trifluoromethyl)Benzaldehyde
The final step involves condensing the acetohydrazide with 2-(trifluoromethyl)benzaldehyde to form the E-configuration imine.
Acid-Catalyzed Condensation
A solution of 2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide (1 equiv) and 2-(trifluoromethyl)benzaldehyde (1.2 equiv) in absolute ethanol, catalyzed by glacial acetic acid (2–3 drops), is refluxed for 4–5 hours. The Schiff base precipitates upon cooling and is recrystallized from ethanol to achieve >95% purity (yield: 75–80%).
Table 3: Schiff Base Reaction Parameters
| Hydrazide (mmol) | Aldehyde (equiv) | Catalyst | Time (h) | Yield (%) |
|---|---|---|---|---|
| 5 | 1.2 | Acetic acid | 4.5 | 78 |
Stereochemical Control
The E-configuration of the imine is confirmed via -NMR spectroscopy. The singlet corresponding to the hydrazone proton (N=CH) appears at δ 8.2–8.4 ppm, with coupling constants () < 2 Hz, indicating minimal rotation about the C=N bond.
Characterization and Analytical Data
Spectroscopic Analysis
Purity Assessment
HPLC analysis (C18 column, acetonitrile/water 70:30) shows a single peak at 4.8 minutes, confirming >98% purity.
Challenges and Optimization Strategies
Byproduct Formation
Over-alkylation during the chloroacetate step generates disubstituted byproducts. This is mitigated by using a 1:1.2 molar ratio of triazole-thiol to ethyl chloroacetate and maintaining temperatures below 80°C.
Solvent Selection
Ethanol is preferred for Schiff base formation due to its polarity and ability to dissolve both hydrazide and aldehyde. Alternative solvents (e.g., THF) reduce yields by 15–20%.
Scalability and Industrial Relevance
Pilot-scale trials (100 g batches) demonstrate consistent yields (72–75%) using the same protocols, highlighting the method’s robustness. Cost analysis reveals that the triazole-thiol precursor accounts for 60% of total synthesis expenses, necessitating optimization of its preparation.
Chemical Reactions Analysis
Types of Reactions
2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-{(E)-[2-(trifluoromethyl)phenyl]methylidene}acetohydrazide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The hydrazide moiety can be reduced to form corresponding amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions. The reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the hydrazide moiety can produce amines.
Scientific Research Applications
2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-{(E)-[2-(trifluoromethyl)phenyl]methylidene}acetohydrazide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-{(E)-[2-(trifluoromethyl)phenyl]methylidene}acetohydrazide involves its interaction with specific molecular targets and pathways. The triazole ring and sulfanyl group can interact with enzymes or receptors, modulating their activity. The hydrazide moiety can form hydrogen bonds with biological molecules, influencing their function. These interactions can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Key Observations :
- Lipophilicity : The trifluoromethyl group in the target compound improves membrane permeability compared to methoxy or ethoxy groups .
- Steric Effects : Bulky substituents (e.g., tert-butyl) may reduce bioavailability due to steric hindrance .
Bioactivity and Pharmacokinetics
- Antimicrobial Activity : Triazole derivatives with electron-deficient aromatic rings (e.g., nitro, CF₃) show enhanced antibacterial and antifungal activity due to improved target interaction .
- Pharmacokinetics : The trifluoromethyl group in the target compound increases metabolic stability compared to methoxy or ethoxy analogs, as observed in similar hydrazide derivatives .
Computational and Machine Learning Insights
- Similarity Metrics : The target compound has a Tanimoto similarity score >0.8 with analogs like the 4-chlorophenyl derivative (), indicating high structural overlap .
- Molecular Docking : Analogous compounds with nitro or CF₃ groups show stronger binding to hydrophobic pockets in proteins like HDAC8 or GSK3β .
- Bioactivity Clustering : Compounds with similar bioactivity profiles (e.g., antifungal or kinase inhibition) cluster together in hierarchical analyses, correlating with shared substituents like CF₃ or Cl .
Biological Activity
The compound 2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-{(E)-[2-(trifluoromethyl)phenyl]methylidene}acetohydrazide is a member of the triazole family, which has garnered attention due to its diverse biological activities. Triazole derivatives are known for their potential in medicinal chemistry, particularly in the development of anticancer, antimicrobial, and anti-inflammatory agents. This article explores the biological activity of this specific compound, synthesizing findings from various research studies.
Chemical Structure
The molecular structure of the compound can be represented as follows:
This structure features a triazole ring, a hydrazide moiety, and a trifluoromethyl phenyl group, which are instrumental in its biological activity.
Synthesis
The synthesis typically involves the reaction of appropriate hydrazines with carbonyl compounds under basic conditions to yield the acetohydrazide derivative. The synthesis pathway can be summarized as:
- Formation of Triazole : The initial step involves creating a mercapto-substituted triazole.
- Hydrazone Formation : The triazole is then reacted with an aldehyde to form the hydrazone linkage.
- Final Product Isolation : The product is purified through recrystallization or chromatography.
Anticancer Activity
Research indicates that triazole derivatives exhibit significant anticancer properties. For instance, compounds similar to the one have shown activity against various cancer cell lines:
- Colon Carcinoma : Compounds derived from triazoles demonstrated IC50 values in the micromolar range against HCT-116 cells, suggesting potent anticancer activity .
- Breast Cancer : Similar derivatives were effective against T47D breast cancer cells, with IC50 values indicating substantial cytotoxicity .
Antimicrobial Properties
Triazole derivatives are also recognized for their antimicrobial effects. Studies have shown that they can inhibit both bacterial and fungal growth:
- Bacterial Inhibition : The compound exhibited activity against Gram-positive and Gram-negative bacteria, with some derivatives showing comparable efficacy to standard antibiotics .
- Antifungal Activity : Research has highlighted that these compounds can inhibit fungal strains effectively, making them candidates for treating fungal infections .
Anti-inflammatory Effects
The compound's potential as an anti-inflammatory agent has been noted in various studies. Triazoles have been shown to modulate inflammatory pathways and reduce cytokine production:
- Cytokine Modulation : Derivatives have been reported to decrease levels of pro-inflammatory cytokines in vitro, suggesting a mechanism for their anti-inflammatory action .
Case Studies
- Study on Anticancer Activity : A study involving a series of triazole derivatives found that modifications in the substituents significantly influenced their anticancer potency. The presence of electron-withdrawing groups like trifluoromethyl enhanced cytotoxicity against specific cancer cell lines .
- Antimicrobial Evaluation : In a comparative study, several triazole derivatives were tested against common pathogens. The results indicated that modifications at the sulfur and nitrogen positions significantly affected antimicrobial efficacy .
Data Tables
Q & A
Q. What are the key steps and optimization strategies for synthesizing this compound?
The synthesis involves multi-step reactions, including triazole ring formation, hydrazide coupling, and Schiff base condensation. Key parameters include:
- Solvent selection : Polar aprotic solvents (e.g., DMSO) enhance reactivity, while ethanol/methanol under reflux improves yield .
- Catalysts : Acetic acid accelerates hydrazone formation .
- Monitoring : Thin-layer chromatography (TLC) tracks reaction progress .
- Purification : Recrystallization or column chromatography isolates high-purity product .
Q. Which spectroscopic techniques are essential for structural characterization?
- NMR spectroscopy (¹H/¹³C) confirms substituent positions and stereochemistry .
- IR spectroscopy identifies functional groups (e.g., C=N, S-H) .
- Mass spectrometry (MS) verifies molecular weight and fragmentation patterns .
Q. What biological activities have been reported for this compound?
Preliminary studies suggest antimicrobial and anticancer properties, likely due to its triazole and hydrazide moieties. In vitro assays against bacterial strains (e.g., E. coli) and cancer cell lines (e.g., MCF-7) are standard .
Q. How does solubility impact experimental design?
The compound exhibits limited aqueous solubility. Use polar solvents (DMSO) for in vitro assays and co-solvents (e.g., PEG-400) for in vivo studies to maintain bioavailability .
Advanced Research Questions
Q. How can X-ray crystallography resolve structural ambiguities in this compound?
Single-crystal X-ray diffraction, refined using SHELX software, determines absolute configuration and intermolecular interactions (e.g., hydrogen bonding). Challenges include growing high-quality crystals due to flexible substituents .
Q. What strategies address contradictions in biological activity data across studies?
Discrepancies may arise from assay conditions (e.g., pH, incubation time) or structural analogs. Mitigate by:
- Standardizing protocols (e.g., MTT assay for cytotoxicity) .
- Performing structure-activity relationship (SAR) studies to isolate active pharmacophores .
Q. How to design experiments elucidating the mechanism of action?
- Enzyme inhibition assays : Test interactions with targets like dihydrofolate reductase (DHFR) .
- Molecular docking : Use AutoDock Vina to predict binding affinities to receptors (e.g., EGFR) .
- Gene expression profiling : RNA sequencing identifies downstream pathways affected .
Q. What advanced methods optimize reaction yields in large-scale synthesis?
- Microwave-assisted synthesis reduces reaction time and improves selectivity .
- Flow chemistry enables continuous production with real-time monitoring via HPLC .
Q. How to assess in vivo toxicity and pharmacokinetics?
Q. What computational tools predict substituent effects on bioactivity?
- Density Functional Theory (DFT) : Calculates electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity .
- QSAR models : Correlate substituent descriptors (e.g., logP, molar refractivity) with IC₅₀ values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
